molecular formula C9H9ClN2S B6574651 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1087609-95-7

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B6574651
CAS RN: 1087609-95-7
M. Wt: 212.70 g/mol
InChI Key: JUQZFDCGZIOJBY-UHFFFAOYSA-N
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Description

“4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is a privileged bicyclic ring system. It contains a benzene ring fused to a thiazole ring . Benzothiazoles have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles has been described, which involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the synthesis of azo dye ligand was achieved via diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1 H,5 H)-dione .

Future Directions

The future directions in the research of benzothiazole derivatives include the design and synthesis of new derivatives with enhanced biological activities, the development of green synthesis methods, and the exploration of their structure-activity relationships .

properties

IUPAC Name

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZFDCGZIOJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine

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